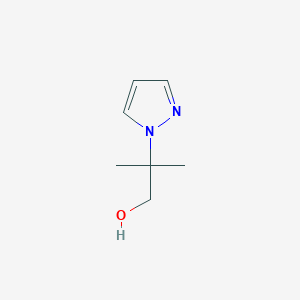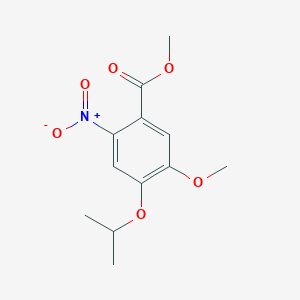![molecular formula C12H18Cl2N6 B1452924 1-[(1-phenyl-1H-tetrazol-5-yl)methyl]piperazine dihydrochloride CAS No. 1251924-70-5](/img/structure/B1452924.png)
1-[(1-phenyl-1H-tetrazol-5-yl)methyl]piperazine dihydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Medicinal Chemistry: Potential Therapeutic Applications
This compound has been explored for its potential use in medicinal chemistry. It’s structurally related to piperazine, which is known for its use in antipsychotic and antidepressant drugs. The tetrazole moiety is a bioisostere for the carboxyl group and is present in many drug molecules, suggesting that this compound may interact with biological systems in a meaningful way. Research could focus on its role as a precursor for pharmaceuticals that target neurological pathways .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound’s utility may lie in studying enzyme-substrate interactions. The tetrazole ring can act as an inhibitor for certain metalloenzymes, potentially providing insights into enzyme mechanisms or serving as a lead compound for developing new inhibitors .
Pharmacology: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Pharmacologically, derivatives of this compound could be synthesized to create selective and orally active dipeptidyl peptidase-4 (DPP-4) inhibitors. These inhibitors are important in the treatment of type 2 diabetes, as they play a role in increasing insulin release and decreasing glucagon levels in the blood .
Organic Chemistry: Synthesis of Heterocyclic Compounds
In organic chemistry, the compound can be used as a building block for the synthesis of various heterocyclic compounds. Its reactive sites allow for multiple points of functionalization, enabling the creation of a diverse range of molecules with potential applications in different chemical industries .
Analytical Chemistry: Chromatographic Studies
Analytical chemists might investigate the compound’s behavior under different chromatographic conditions. Understanding its retention time and interaction with various stationary phases can help in developing new analytical methods for detecting similar structures in complex mixtures .
Materials Science: Corrosion Inhibition
The tetrazole ring is known for its corrosion inhibition properties. This compound could be studied for its effectiveness in protecting metals from corrosion, particularly in harsh industrial environments. Such applications are valuable in extending the life of metal components and structures .
Chemical Synthesis: Radical Cyclization Reactions
The compound’s structure is conducive to radical cyclization reactions, which are useful in synthesizing complex organic frameworks. These reactions are significant in the development of new synthetic methodologies that can lead to the discovery of novel compounds .
Proteomics: Protein-Protein Interaction Studies
Lastly, in the field of proteomics, this compound could be used to study protein-protein interactions. The piperazine ring can serve as a scaffold for attaching various functional groups, which can then interact with specific proteins, aiding in the understanding of cellular processes .
Propriétés
IUPAC Name |
1-[(1-phenyltetrazol-5-yl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6.2ClH/c1-2-4-11(5-3-1)18-12(14-15-16-18)10-17-8-6-13-7-9-17;;/h1-5,13H,6-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSQBALXDPOLKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NN=NN2C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-phenyl-1H-tetrazol-5-yl)methyl]piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(3-Fluorophenyl)methyl]urea](/img/structure/B1452857.png)
![1-(2-fluoro-4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1452858.png)

![5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine](/img/structure/B1452860.png)
![methyl [5-(4-bromophenyl)-2-mercapto-1H-imidazol-1-yl]acetate](/img/structure/B1452862.png)
![(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1452863.png)
